

Spectroscopic data of 1H-Tetrazole-5-acetic acid (NMR, IR, Mass)

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Compound of Interest

Compound Name: 1H-Tetrazole-5-acetic acid

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An In-depth Technical Guide to the Spectroscopic Data of **1H-Tetrazole-5-acetic Acid**

Introduction

1H-Tetrazole-5-acetic acid (H₂tza) is a heterocyclic compound incorporating both a tetrazole ring and a carboxylic acid functional group.[1] Its molecular formula is C₃H₄N₄O₂ and it has a molecular weight of 128.09 g/mol .[2][3] This bifunctional nature makes it a versatile ligand in coordination chemistry and a building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and for studying its role in various chemical reactions. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1H-Tetrazole-5-acetic acid**, along with the experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1H-Tetrazole-5-acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1H-Tetrazole-5-acetic acid** in solution. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆. [4]

¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~16-17	Broad Singlet	1H	N-H (Tetrazole)
~13	Broad Singlet	1H	O-H (Carboxylic Acid)
~4.0	Singlet	2H	CH ₂ (Methylene)

Note: The chemical shifts of the acidic N-H and O-H protons can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~170	C=O (Carboxylic Acid)
~155	C5 (Tetrazole Ring)
~30	CH ₂ (Methylene)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of **1H-Tetrazole-5-acetic acid** is characterized by absorption bands corresponding to the carboxylic acid and tetrazole moieties.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H Stretch (Carboxylic Acid)
~3100	Medium	N-H Stretch (Tetrazole)
~1720	Strong	C=O Stretch (Carboxylic Acid)
1640-1340	Medium	N=N, C=N Stretches (Tetrazole Ring)
1200-900	Medium	Tetrazole Ring Vibrations

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-substituted 1H-tetrazoles, characteristic fragmentation involves the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[\[5\]](#)

Mass Spectrometry Data

m/z	Interpretation
128.03	[M] ⁺ Molecular ion (Exact Mass: 128.0334) [4]
[M-28] ⁺	Loss of N ₂
[M-43] ⁺	Loss of HN ₃
[M-45] ⁺	Loss of COOH

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Dissolve 5-10 mg of **1H-Tetrazole-5-acetic acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[\[6\]](#)

- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[6]
- Transfer the solution to a 5 mm NMR tube.[6]

Instrument Parameters (for a 300 MHz spectrometer):[6]

- ^1H NMR:
 - Acquisition Frequency: 300 MHz
 - Spectral Width: -2 to 12 ppm
 - Pulse Width: 30-45°
 - Relaxation Delay: 1-2 s
 - Number of Scans: 16-64
- ^{13}C NMR:
 - Acquisition Frequency: 75 MHz
 - Spectral Width: 0 to 200 ppm
 - Pulse Width: 30-45°
 - Relaxation Delay: 2-5 s
 - Number of Scans: 1024-4096

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1H-Tetrazole-5-acetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Transfer the fine powder to a pellet-forming die.
- Apply pressure (8-10 tons) using a hydraulic press to form a transparent pellet.[6]

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.[6]
- Record the spectrum, typically in the range of 4000-400 cm^{-1} . [6]
- Collect a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.[6]

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of **1H-Tetrazole-5-acetic acid** in a suitable solvent (e.g., methanol, acetonitrile/water).
- Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

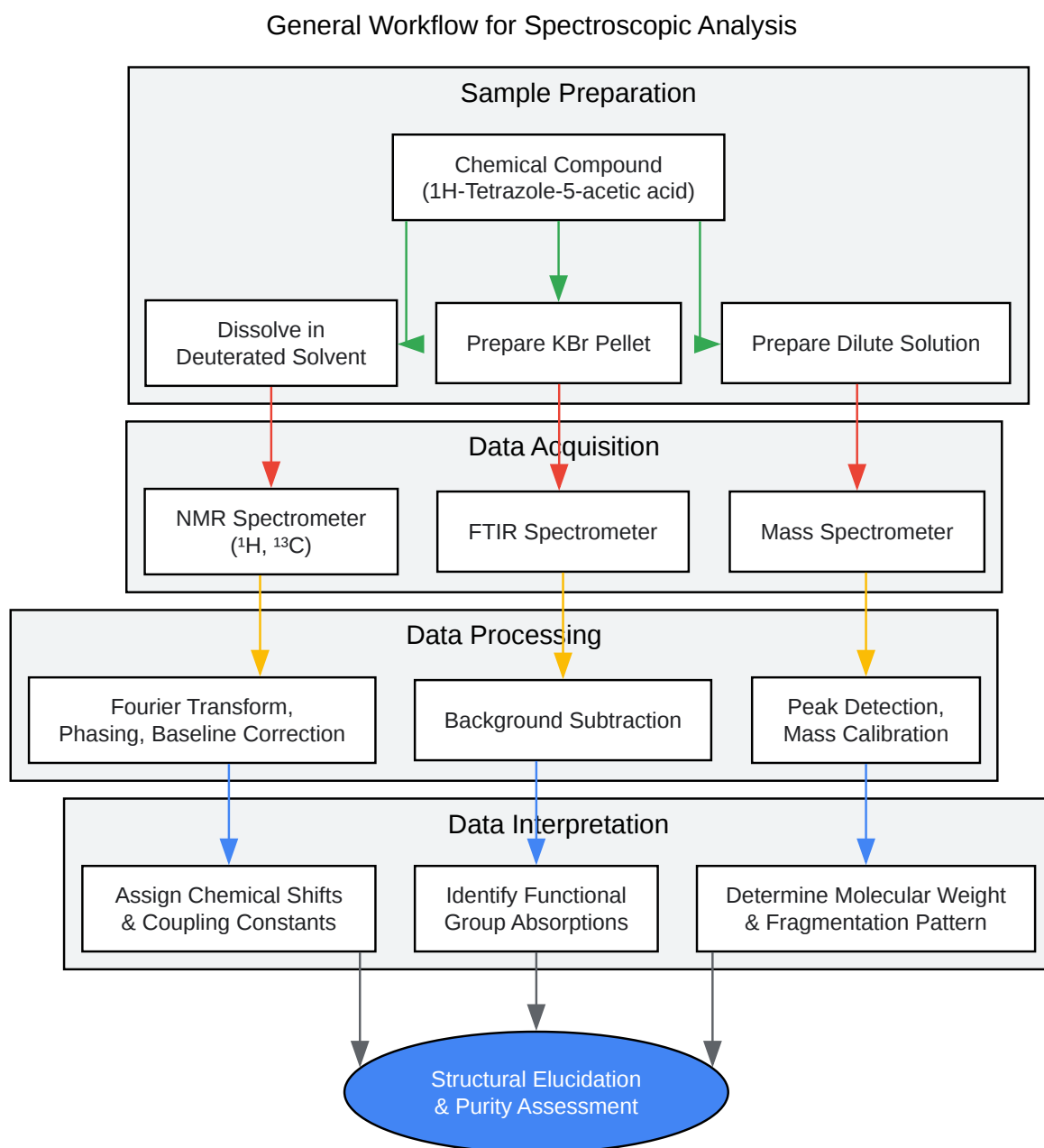
Data Acquisition:

- Ionization Mode: Both positive and negative ion modes can be used to observe the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

- Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion is isolated and subjected to collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General Workflow for Spectroscopic Analysis.

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